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Tumour-associated MUC1 epitope -

Tumour-associated MUC1 epitope

Catalog Number: EVT-12514614
CAS Number:
Molecular Formula: C80H127N25O28
Molecular Weight: 1887.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Tumour-associated MUC1 epitope is a significant biomarker in cancer research, particularly due to its aberrant expression and glycosylation in various malignancies. MUC1, a type of membrane-bound mucin, plays a crucial role in cell signaling and protection of epithelial cells. In cancer, MUC1 is overexpressed and undergoes abnormal glycosylation, leading to the formation of specific epitopes that are not present in normal tissues. These changes have made MUC1 a target for therapeutic interventions and diagnostic applications.

Source

The Tumour-associated MUC1 epitope is derived from the MUC1 protein, which is expressed in various epithelial tissues. In cancerous conditions, the expression of MUC1 is significantly elevated, particularly in breast, ovarian, and pancreatic cancers. This aberrant expression is associated with tumor progression and poor prognosis .

Classification

MUC1 can be classified into different groups based on its glycosylation patterns:

  • Group 1: Recognizes fully glycosylated forms and differentiation-dependent glycoforms.
  • Group 2: Recognizes peptide backbones with differentiation-dependent glycoforms.
  • Group 3: Exclusively recognizes cancer-associated glycoforms that do not react with healthy tissue .
Synthesis Analysis

Methods

The synthesis of the Tumour-associated MUC1 epitope typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications. This method enables the incorporation of specific glycosylation patterns that mimic those found in cancerous tissues.

Technical Details

  • Solid-Phase Peptide Synthesis: This technique uses a resin-bound support to sequentially add protected amino acids, which are then deprotected to form peptide bonds.
  • Glycosylation: Post-synthesis modifications can include enzymatic or chemical methods to attach carbohydrate moieties, enhancing the immunogenicity of the peptide .
Molecular Structure Analysis

Structure

The molecular structure of the Tumour-associated MUC1 epitope consists of a tandem repeat sequence rich in serine and threonine residues that are potential sites for O-glycosylation. The core sequence often includes motifs such as PDTRPAP or GSTA, which are critical for antibody recognition.

Data

The chemical formula for the Tumour-associated MUC1 epitope is C80H127N25O28, indicating a complex structure with multiple functional groups conducive to interactions with antibodies .

Chemical Reactions Analysis

Reactions

The Tumour-associated MUC1 epitope can undergo various chemical reactions related to its glycosylation:

  • Glycosylation Reactions: These involve the transfer of sugar moieties to hydroxyl groups on serine or threonine residues.
  • Antibody Binding: The epitope can interact with specific antibodies through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Technical Details

Studies have shown that the presence of specific sugars like N-acetylgalactosamine enhances binding affinity to antibodies such as PankoMab-GEX, which specifically targets the Tumour-associated MUC1 epitope .

Mechanism of Action

Process

The mechanism by which the Tumour-associated MUC1 epitope exerts its effects involves several pathways:

  • Immune Evasion: The overexpression of MUC1 allows tumors to evade immune detection by masking tumor antigens.
  • Tumor Progression: Aberrant glycosylation patterns contribute to enhanced cell signaling pathways associated with tumor growth and metastasis.

Data

Research indicates that targeting the Tumour-associated MUC1 epitope can restore immune surveillance and inhibit tumor growth by blocking pathways involved in invasion and angiogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of the Tumour-associated MUC1 epitope is approximately 2,000 Da.
  • Solubility: It is generally soluble in aqueous buffers but may require specific conditions for optimal stability.

Chemical Properties

  • Stability: The epitope is stable under physiological conditions but may be sensitive to extreme pH or temperature changes.
  • Reactivity: It exhibits high reactivity with specific monoclonal antibodies designed to recognize unique glycoforms associated with malignancies .
Applications

Scientific Uses

The Tumour-associated MUC1 epitope has several applications in cancer research and therapy:

  • Diagnostic Tools: It serves as a biomarker for detecting various cancers through immunohistochemistry and enzyme-linked immunosorbent assays.
  • Therapeutic Targets: Monoclonal antibodies targeting this epitope are being developed for use in immunotherapy, aiming to enhance anti-tumor immunity while minimizing side effects on healthy tissues .
  • Vaccine Development: Glycopeptide-based vaccines targeting the Tumour-associated MUC1 epitope are being explored to elicit robust immune responses against tumors expressing this marker .

Properties

Product Name

Tumour-associated MUC1 epitope

IUPAC Name

(3S)-4-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

Molecular Formula

C80H127N25O28

Molecular Weight

1887.0 g/mol

InChI

InChI=1S/C80H127N25O28/c1-36(2)58(71(124)101-61(43(9)110)74(127)97-50(34-107)66(119)92-40(6)79(132)133)98-56(112)32-86-63(116)47(28-44-30-83-35-88-44)95-62(115)37(3)89-69(122)53-20-14-26-104(53)78(131)54-21-15-27-105(54)76(129)39(5)91-72(125)59(41(7)108)100-67(120)49(33-106)93-55(111)31-87-68(121)51-18-12-24-102(51)75(128)38(4)90-70(123)52-19-13-25-103(52)77(130)46(17-11-23-85-80(81)82)94-73(126)60(42(8)109)99-65(118)48(29-57(113)114)96-64(117)45-16-10-22-84-45/h30,35-43,45-54,58-61,84,106-110H,10-29,31-34H2,1-9H3,(H,83,88)(H,86,116)(H,87,121)(H,89,122)(H,90,123)(H,91,125)(H,92,119)(H,93,111)(H,94,126)(H,95,115)(H,96,117)(H,97,127)(H,98,112)(H,99,118)(H,100,120)(H,101,124)(H,113,114)(H,132,133)(H4,81,82,85)/t37-,38-,39-,40-,41+,42+,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1

InChI Key

PWNGANMXYYXQIH-CQZRLPCDSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6)O

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